KS 501

Description

Contextualization of "KS 501" Designations in Contemporary Chemical Biology and Drug Discovery

In the dynamic fields of chemical biology and drug discovery, the precise identification and characterization of chemical entities are paramount. Compounds are often assigned alphanumeric codes or laboratory designations during initial isolation and research phases. The designation "this compound" has appeared in scientific literature, primarily associated with natural products exhibiting notable biological activities. These compounds, isolated from fungal sources, represent a class of molecules with potential relevance in understanding biological pathways and as lead structures for therapeutic development. The study of such compounds contributes to the broader effort of discovering novel bioactive molecules from natural sources, which have historically been a rich reservoir for drug leads. mdpi.comeurekaselect.comscilit.comresearchgate.net

Methodological Approaches to Deconvoluting Polysemous Compound Designations in Academic Literature

The use of internal project codes or laboratory designations like "this compound" can sometimes lead to ambiguity in academic literature, as the same designation might be used by different research groups for unrelated substances, or a single designation might encompass closely related compounds. Deconvoluting such polysemous designations requires careful examination of the context in which the designation is used, including the source organism, isolation procedures, spectroscopic data, and reported biological activities. Cross-referencing with chemical databases and primary literature describing the isolation and structural elucidation is crucial to confirm the identity of the compound(s) referred to by a specific designation. In the case of "this compound," scientific literature indicates its use to refer to a specific chemical compound isolated from fungal species, distinct from laboratory equipment which may share a similar alphanumeric code. hodoodo.comjst.go.jpnih.govprofcontrol.dedksh.co.nz Furthermore, related compounds, such as KS-502 and the aglycone KS-501a, are often discussed in conjunction with KS-501, necessitating careful distinction based on reported structures and activities. jst.go.jpnih.govnih.gov

Scope and Organization of the Research Outline

This article focuses specifically on the chemical compound designated as "this compound" as identified in scientific research concerning fungal metabolites. It aims to consolidate available information regarding its source, chemical structure, and reported biological activities based on published research findings. The subsequent sections will detail the specific compound(s) associated with the "this compound" designation in the context of chemical biology and drug discovery, present key research findings, and provide a table of identified compounds and their corresponding PubChem CIDs. Information related to dosage, administration, safety, and adverse effects is strictly excluded, as is content from specified websites.

Structure

2D Structure

Properties

IUPAC Name |

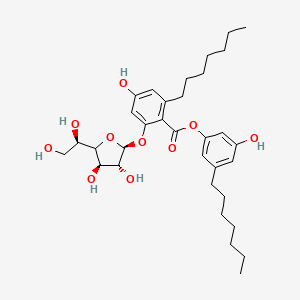

(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O10/c1-3-5-7-9-11-13-21-15-23(35)18-25(16-21)41-32(40)28-22(14-12-10-8-6-4-2)17-24(36)19-27(28)42-33-30(39)29(38)31(43-33)26(37)20-34/h15-19,26,29-31,33-39H,3-14,20H2,1-2H3/t26-,29-,30-,31?,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAXORHHSMKMHV-ZUSOEIMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2OC3C(C(C(O3)C(CO)O)O)O)O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H](C(O3)[C@@H](CO)O)O)O)O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923506 | |

| Record name | 3-Heptyl-5-hydroxyphenyl 2-heptyl-6-(hexofuranosyloxy)-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120634-86-8 | |

| Record name | KS 501 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120634868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptyl-5-hydroxyphenyl 2-heptyl-6-(hexofuranosyloxy)-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Investigations of Ks 501 As a Calmodulin Modulator

Discovery and Isolation from Natural Sources

KS-501 is a chemical compound that was identified and isolated from a natural source. The discovery of KS-501, along with KS-502, stemmed from a search for new inhibitors of Ca2+ and calmodulin-dependent cyclic-nucleotide phosphodiesterase. nih.gov

Identification from Sporothrix sp. KAC-1985

KS-501 and KS-502 were isolated from the fungus Sporothrix sp. KAC-1985. nih.govhodoodo.com This fungal strain was identified from a fallen leaf collected in Yamakita-cho, Ashgarakami-gun, Kanagawa Prefecture, Japan. nih.govsemanticscholar.org The isolation process yielded these compounds, which were subsequently characterized for their biological activities. nih.gov

Elucidation of Molecular Mechanisms of Action

Preclinical studies have focused on understanding how KS-501 exerts its effects, particularly its interaction with calmodulin and calmodulin-sensitive enzymes. nih.gov

Interference with Calmodulin Activation Pathways

Research indicates that KS-501 inhibits enzyme activity by interfering with calmodulin activation rather than directly affecting the enzyme itself. nih.gov Calmodulin is a crucial calcium-binding protein that plays a significant role in various cellular processes, including signal transduction pathways. nih.govwikipedia.org The binding of calcium to calmodulin is typically required for its activation and subsequent interaction with target enzymes. wikipedia.org KS-501's mechanism involves disrupting this activation process. nih.gov

Differential Inhibition of Calmodulin-Sensitive Enzymes

KS-501 has been shown to inhibit the activity of several enzymes that are regulated by calmodulin. nih.gov Its inhibitory effects are differential, meaning it affects some calmodulin-sensitive enzymes more potently than others. nih.gov

KS-501 has been identified as an inhibitor of calmodulin-sensitive cyclic nucleotide phosphodiesterase (PDE). nih.govnih.gov Specifically, it inhibits the activation of this enzyme. nih.govpatsnap.com Studies using bovine brain enzyme demonstrated inhibitory concentration causing 50% inhibition (IC50) values for KS-501. nih.gov

| Compound | Enzyme Source | IC50 (µM) |

| KS-501 | Bovine brain PDE | 1.8 |

| KS-502 | Bovine brain PDE | 4.3 |

The compounds exhibited no or weak inhibition for calmodulin-independent cyclic-nucleotide phosphodiesterases and protein kinase C. nih.gov

In addition to cyclic nucleotide phosphodiesterase, KS-501 has also been shown to inhibit the activation of calmodulin kinase I and II. nih.gov Calmodulin kinases are a family of enzymes that are activated by the binding of the calcium-calmodulin complex and play key roles in various cellular signaling cascades. frontiersin.orgmdpi.com KS-501 demonstrated more potent inhibition against calmodulin kinase I and II compared to cyclic AMP-sensitive kinase. nih.gov

Specificity Profile Against Cyclic AMP-Dependent Protein Kinase

Studies have examined the specificity profile of KS-501, particularly its effects on cyclic AMP-dependent protein kinase (PKA). nih.gov While KS-501 effectively inhibited the activation of calmodulin kinase I and II, it demonstrated less effect against cyclic AMP-sensitive kinase. nih.gov This suggests a degree of selectivity of KS-501 for calmodulin-dependent kinases over cyclic AMP-dependent protein kinase. nih.gov Cyclic AMP (cAMP) is another crucial second messenger in cellular signaling, primarily acting by activating PKA, which is involved in various metabolic processes. wikipedia.orgahajournals.org The distinct mechanisms and effectors of cAMP and cGMP signaling pathways can be complex, and the selectivity of compounds targeting these pathways is important for understanding their potential therapeutic applications and minimizing off-target effects. ahajournals.org

In Vitro Cellular Pharmacology and Biological Responses

In vitro cellular pharmacology studies investigate the biochemical and physiological actions of compounds on cellular signaling pathways and evaluate their effects on cellular responses. indianabiosciences.org These studies provide quantifiable information on compound efficacy and potency, aiding in the prioritization of molecules for further investigation. indianabiosciences.org

Attenuation of Cellular Proliferation

Calmodulin plays a significant role in cellular proliferation as part of a signal transduction pathway. nih.gov Compounds that block calmodulin's function can inhibit the growth of malignant cells. nih.gov KS-501 has been evaluated for its ability to attenuate cellular proliferation. nih.gov Research indicates that KS-501 is effective in inhibiting the growth of sensitive L1210 leukemic lymphocytes. nih.gov

Evaluation in Malignant Cell Lines (e.g., L1210 Leukemic Lymphocytes)

Malignant cell lines, such as L1210 leukemic lymphocytes, are commonly used in preclinical studies to evaluate the effects of potential therapeutic agents on cancer cell growth and viability. nih.govplos.orgatcc.org The L1210 cell line, derived from murine lymphocytic leukemia, is a well-established model in cancer research. atcc.org Investigations using sensitive L1210 leukemic lymphocytes have shown that KS-501 is effective in inhibiting their growth. nih.gov

Analysis in Multidrug-Resistant Cellular Phenotypes

Multidrug resistance (MDR) is a significant challenge in cancer treatment, where cancer cells develop resistance to a broad range of chemotherapeutic agents. spandidos-publications.comasm.org Understanding the effectiveness of compounds in multidrug-resistant cellular phenotypes is crucial for developing strategies to overcome resistance. spandidos-publications.com KS-501 and KS-502 were evaluated for their ability to block the growth of parental and multidrug-resistant leukemic cells. nih.gov Studies revealed that both compounds were less effective inhibitors of multidrug-resistant L1210 leukemia compared to the parental line. nih.gov This suggests that mechanisms conferring multidrug resistance in these cells may also impact the effectiveness of KS-501.

Structure-Activity Relationship (SAR) Analysis and Analog Design

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. limu.edu.lygardp.orgwikipedia.org SAR studies aim to identify the specific structural features responsible for a compound's activity, which in turn guides the design and synthesis of analogs with improved potency, selectivity, and other desirable pharmacological properties. limu.edu.lygardp.orgslideshare.netcollaborativedrug.com The total synthesis of the KS-compounds has been accomplished, which facilitates the development of derivatives with potentially enhanced activity and selectivity. nih.govresearchgate.net

Comparative Potency and Selectivity Assessments (e.g., KS-502)

Comparative assessments of the potency and selectivity of KS-501 and its analogs, such as KS-502, are integral to SAR analysis. nih.gov These comparisons help to understand how structural differences influence biological activity. As noted, KS-501 was found to be more potent than KS-502 in inhibiting the activation of a calmodulin-sensitive cyclic nucleotide phosphodiesterase and in inhibiting the growth of sensitive L1210 leukemic lymphocytes. nih.gov Both compounds demonstrated inhibitory activity against calmodulin-sensitive enzymes by interfering with calmodulin activation. nih.gov The structures of KS-501 and KS-502 have been determined, providing a basis for understanding the structural features that contribute to their observed activities. nih.gov KS-501 is described as 2-(beta-D-galactofuranosyloxy)-6-heptyl-4-hydroxybenzoic acid 3-heptyl-5-hydroxyphenyl ester, while KS-502 is 2-(beta-D-galactofuranosyloxy)6-heptyl-4-hydroxybenzoic acid 4-carboxy-3-heptyl-5-hydroxyphenyl ester. nih.gov The differences in their structures likely account for the observed differences in potency and selectivity.

Summary of Comparative Potency (KS-501 vs. KS-502)

| Compound | Calmodulin-sensitive cyclic nucleotide phosphodiesterase Inhibition | Growth Inhibition of Sensitive L1210 Leukemic Lymphocytes |

| KS-501 | More potent nih.gov | More effective nih.gov |

| KS-502 | Less potent nih.gov | Less effective nih.gov |

Rational Design Principles for Derivative Synthesis

The successful total synthesis of the KS-compounds has been noted as a key factor enabling the potential development of derivatives aimed at achieving enhanced biological activity and targeted selectivity. nih.gov Rational design principles in medicinal chemistry involve the deliberate design of new molecules based on a thorough understanding of the target's structure and mechanism of action, as well as the physicochemical properties of the lead compound. biomedres.usnih.gov

For KS-501, which interferes with calmodulin activation nih.govhodoodo.com, rational design of derivatives would likely focus on modifying its chemical structure to optimize interactions with calmodulin or its downstream effectors. The chemical structure of KS-501 consists of a benzoate (B1203000) backbone with heptyl and hydroxyphenyl substituents, along with a galactofuranosyloxy group. nih.govhodoodo.comontosight.ai Modifications could involve altering these substituents in terms of their size, lipophilicity, electronic properties, or the introduction of new functional groups. biomedres.us

Strategies for derivative synthesis could include exploring positional isomerism or stereoisomerism to understand how the spatial arrangement of groups influences activity. biomedres.us Molecular hybridization, combining pharmacophores from different bioactive substances, is another approach that could be employed to produce hybrid compounds with potentially improved properties. biomedres.us A patent also describes the synthesis of a KS-501 derivative from KS-502, indicating established synthetic routes for generating related compounds. google.com

Computational methods, such as molecular docking and simulations, can play a significant role in the rational design process by predicting how potential derivatives might interact with calmodulin or calmodulin-dependent enzymes, guiding the synthesis towards more promising candidates. nih.govmdpi.com

Exploration of Enhanced Biological Activity and Targeted Selectivity

The exploration of enhanced biological activity and targeted selectivity for KS-501 derivatives stems from the observation that while KS-501 shows inhibitory effects on calmodulin-dependent enzymes and cellular proliferation, there is potential for improvement. nih.gov Enhancing biological activity could involve designing derivatives with increased potency against specific calmodulin targets, such as particular calmodulin-dependent kinases or phosphodiesterases. nih.govmdpi.comahajournals.org

Targeted selectivity is crucial to minimize off-target effects and potentially reduce toxicity. mdpi.compelagobio.com Although KS-501 showed some selectivity for calmodulin-dependent kinases over cyclic AMP-dependent kinase nih.gov, further refinement of selectivity could focus on designing derivatives that preferentially interact with specific isoforms of calmodulin-dependent enzymes or with calmodulin in particular cellular contexts. mdpi.comuni-freiburg.de

Structural modifications based on rational design principles can be explored to achieve this enhanced activity and selectivity. biomedres.usmdpi.com For example, altering the heptyl or hydroxyphenyl substituents on the KS-501 core might influence its binding affinity or specificity for different calmodulin-regulated proteins. nih.govhodoodo.com The introduction or modification of the sugar moiety could also impact solubility, cellular uptake, and interaction with biological targets. nih.govhodoodo.com

Preclinical investigations of these derivatives would involve detailed enzymatic assays to measure their potency and selectivity against a range of calmodulin-sensitive enzymes. nih.gov Cellular assays would be used to assess their effects on relevant biological processes, such as cell signaling pathways regulated by calmodulin and cellular proliferation, potentially in different cell types to evaluate targeted activity. nih.gov The goal is to identify derivatives that retain or improve upon the desirable calmodulin-modulating activity of KS-501 while exhibiting improved potency and a more favorable selectivity profile.

Academic Studies on Ks501a: a Benzoate Derivative

Investigation of Biological Activities and Pathway Modulation

Research into KS 501a has explored its potential biological activities, including its effects on cellular processes and its interaction with enzymes and receptors ontosight.ai. The compound's ability to modulate biological pathways suggests potential applications in medicine ontosight.ai.

Studies have indicated that KS 501a can affect cellular processes. Research into the compound has explored its potential biological activities, including its effects on cellular processes ontosight.ai.

Investigations have delved into how KS 501a interacts with enzymes and receptors within biological systems. Research into KS 501a has explored its interaction with enzymes and receptors ontosight.ai. The concept of drug-receptor interaction is fundamental to understanding how compounds exert their effects by forming specific complexes with molecular structures in target cells frontiersin.orgzib.de.

The capacity of KS 501a to modulate biological pathways has been a subject of research. The compound's ability to modulate biological pathways suggests potential applications ontosight.ai. Modulation of biological pathways can involve influencing signaling cascades that regulate various cellular functions researchgate.netnih.gov.

Interactions with Endogenous Enzymes and Receptors

Exploration of Bioactive Applications

KS 501a has been explored for potential bioactive applications, particularly concerning its effects on microorganisms.

Studies have investigated the potential of KS 501a to exhibit antimicrobial efficacy. KS-501a has been mentioned in the context of antimicrobial secondary metabolites cabidigitallibrary.org. Research into antimicrobial agents often involves assessing their effectiveness against various bacterial strains frontiersin.orgmdpi.comherbmedpharmacol.com.

Antiviral Activity Assessment

While the provided search results mention "antiviral activity" in a broader context related to other compounds like chitosan (B1678972) or flavonoids nih.govbrieflands.commdpi.comresearchgate.netnih.gov, the specific antiviral activity of KS501 or KS501a is not detailed in the retrieved snippets. The primary biological activity mentioned for KS 501 is its interference with calmodulin activation and its identification as an inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase. hodoodo.comnih.govjst.go.jp

Advanced Synthetic Methodologies for Compound Derivatization

The synthesis of KS501a involves organic chemistry techniques to transform appropriate starting materials into the desired compound. ontosight.ai The development of efficient synthesis methods is crucial for producing sufficient quantities for research and potential applications. ontosight.ai Research has been conducted on the total syntheses of KS-501, KS-502, and their enantiomers. tandfonline.comresearchgate.netacs.orgresearchgate.net One key step in the total synthesis involves the coupling of an anhydrofuranose with a salicylate (B1505791) derivative under specific conditions. researchgate.net

Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used for the identification of KS501a based on its unique chemical structure. ontosight.ai

Several studies mentioning "KS501" in the context of synthesis or research methodologies refer to the use of an IKA KS501 digital orbital shaker, a piece of laboratory equipment used for mixing, rather than the chemical compound itself. umt.edu.mymdpi.comcore.ac.uknih.govfrontiersin.org

Data Tables:

Based on the available search results, detailed quantitative data specifically on the antiviral activity of KS501a or comprehensive data tables on its synthesis yields or parameters are not present. The search results primarily describe the compound's structure, its identification as a calmodulin inhibitor, and the existence of research on its total synthesis.

Detailed Research Findings:

Research findings indicate that this compound interferes with calmodulin activation and inhibits Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase. hodoodo.comnih.govjst.go.jp Studies have determined the structures of KS-501 and KS-502 based on chemical and physico-chemical evidence. nih.govjst.go.jp The total syntheses of KS-501, KS-502, and their enantiomers have been reported, including the coupling of an anhydrofuranose with a salicylate derivative as a key step. tandfonline.comresearchgate.netacs.orgresearchgate.net

Comprehensive Preclinical Research on Ksi 501: a Bispecific Biopolymer Conjugate

Advanced Molecular Engineering and Design Principles

KSI-501's design incorporates advanced molecular engineering principles to achieve its bispecific targeting and extended half-life. pharmaceutical-technology.comgcs-web.comclinicaltrialsarena.comretinalphysician.com

Bispecific Antibody-Biopolymer Conjugate (ABC) Framework

The core of KSI-501 is the Antibody-Biopolymer Conjugate (ABC) platform. sec.govprnewswire.comkodiak.compharmaceutical-technology.comgcs-web.comsec.govbiospace.comgcs-web.combiospace.comfinansavisen.nobiospace.comkodiak.com This framework involves conjugating a bispecific antibody fusion protein to a high molecular weight phosphorylcholine-based biopolymer. nih.govretinalphysician.comarvojournals.org This conjugation is designed to increase the molecular size and potentially extend the ocular half-life of the therapeutic agent. retinalphysician.comarvojournals.org Preclinical studies using techniques such as Size Exclusion Chromatography with Multi-Angle Static Light Scattering (SEC-MALS) and SDS-PAGE have indicated a 1:1 antibody:biopolymer conjugation ratio for KSI-501. arvojournals.org

Strategic Integration of Anti-VEGF and Anti-IL-6 Antibody Components

KSI-501 integrates components that target both VEGF and IL-6. sec.govprnewswire.comkodiak.compharmaceutical-technology.comgcs-web.comgcs-web.combiospace.comfinansavisen.nobiospace.comclinicaltrialsarena.comretinalphysician.comretinalphysician.comarvojournals.orgbiospace.comprnewswire.combioworld.comarvojournals.orgretina-specialist.com It features a VEGF-trap component and an anti-IL-6 antibody component. sec.govprnewswire.comkodiak.comgcs-web.comgcs-web.combiospace.comfinansavisen.nobiospace.comclinicaltrialsarena.comretinalphysician.comretinalphysician.comarvojournals.orgbiospace.comprnewswire.combioworld.comarvojournals.orgretina-specialist.com This strategic integration aims to address both the vascular and inflammatory aspects of retinal diseases. sec.govkodiak.compharmaceutical-technology.comgcs-web.combiospace.comfinansavisen.nobiospace.comclinicaltrialsarena.comretinalphysician.comarvojournals.orgbiospace.comprnewswire.combioworld.combiospace.com

Engineering for Dual Target Inhibition Capabilities

KSI-501 is engineered as a trap-antibody fusion biopolymer conjugate to provide potent inhibition of both VEGF-mediated angiogenesis and vascular permeability, and IL-6 mediated inflammation. sec.govprnewswire.comkodiak.comgcs-web.combiospace.comfinansavisen.nobiospace.comclinicaltrialsarena.comretinalphysician.combiospace.comprnewswire.combiospace.com The bispecific molecular design allows for independent and simultaneous engagement with both VEGF and IL-6. arvojournals.org Preclinical and functional studies, utilizing methods like Surface Plasmon Resonance (SPR) and Kinetic Exclusion Assay (KinExA), have demonstrated that KSI-501 binds specifically and independently to VEGF-A and IL-6 with picomolar affinity. nih.govarvojournals.org It has the capacity to bind one VEGF dimer and two IL-6 molecules simultaneously.

Mechanistic Dissection of Dual Therapeutic Action

The dual therapeutic action of KSI-501 stems from its ability to inhibit both VEGF and IL-6 pathways. sec.govkodiak.compharmaceutical-technology.comgcs-web.combiospace.comfinansavisen.nobiospace.comclinicaltrialsarena.comretinalphysician.comarvojournals.orgbiospace.comprnewswire.combioworld.combiospace.com

Mechanisms of Angiogenesis and Vascular Permeability Inhibition

KSI-501 inhibits angiogenesis and vascular permeability, processes significantly driven by VEGF. sec.govkodiak.compharmaceutical-technology.combiospace.comfinansavisen.nobiospace.comclinicaltrialsarena.comretinalphysician.comprnewswire.combiospace.com In cell-based assays, KSI-501 has been shown to inhibit angiogenesis and normalize inner and outer blood retinal barriers. sec.govprnewswire.comkodiak.comretinalphysician.comprnewswire.combioworld.combiospace.com This inhibition of vascular permeability is crucial in managing exudative retinal diseases. retinalphysician.comprnewswire.comwaocp.orgresearchgate.netnih.govresearchgate.net

Role of Soluble Decoy Receptor in VEGF Pathway Inhibition

The anti-VEGF activity of KSI-501 is mediated through a soluble decoy receptor. sec.govprnewswire.comkodiak.combiospace.comfinansavisen.noclinicaltrialsarena.comretinalphysician.combiospace.comprnewswire.combiospace.com This decoy receptor is designed to inhibit the binding of VEGF-A and Placental Growth Factor (PLGF) to their cognate receptors, thereby blocking VEGF-mediated signaling pathways. sec.govprnewswire.comkodiak.combiospace.comfinansavisen.noclinicaltrialsarena.comretinalphysician.combiospace.comprnewswire.combiospace.com This mechanism effectively inhibits vascular endothelial cell proliferation, reduces vascular leakage, and can also reduce epithelial cell window formation induced by VEGF-C. retinalphysician.comwaocp.orgresearchgate.netnih.govresearchgate.net

Preclinical studies have demonstrated that the dual inhibition of VEGF and IL-6 by KSI-501 leads to superior normalization of cell morphology and junctional biology in cell-based assays compared to monotherapy targeting either VEGF or IL-6 alone. sec.govprnewswire.comkodiak.comretinalphysician.comprnewswire.combioworld.combiospace.com

Preclinical Findings Summary

Mechanisms of Inflammation Modulation via IL-6 Pathway Blockade

KSI-501's mechanism of action includes targeting IL-6-mediated inflammation through an antibody component that binds to soluble interleukin-6. frontiersin.orgresearchgate.netsciforum.netresearchgate.netnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netfishersci.nonih.gov This binding is designed to interfere with IL-6 signaling, a key driver of inflammation in various retinal diseases. sciforum.netmdpi.comfishersci.nonih.gov

Inhibition of Soluble Interleukin-6 Binding

The anti-IL-6 antibody portion of KSI-501 is engineered to bind directly to soluble interleukin-6. frontiersin.orgresearchgate.netsciforum.netresearchgate.netnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netfishersci.nonih.gov This high-affinity binding prevents soluble IL-6 from interacting with its receptors and initiating downstream inflammatory signaling cascades. frontiersin.orgsciforum.netmdpi.comfishersci.nonih.govnih.gov Preclinical studies, such as SPR analysis of the trap antibody fusion (TAF) protein portion of KSI-501, have demonstrated high-affinity binding to IL-6. sigmaaldrich.com

Abrogation of IL-6 Receptor Interactions (Soluble and Membrane-Bound)

By binding to soluble IL-6, KSI-501 inhibits the interaction of IL-6 with both soluble and membrane-bound IL-6 receptors. frontiersin.orgresearchgate.netsciforum.netresearchgate.netnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netfishersci.nonih.gov This abrogation of receptor binding is crucial for blocking both classic signaling, which involves membrane-bound receptors, and trans-signaling, which involves soluble receptors and the gp130 co-receptor. mdpi.comnih.gov Disrupting these interactions is intended to mitigate the pro-inflammatory effects mediated by the IL-6 pathway. frontiersin.orgsciforum.netmdpi.comfishersci.nonih.gov

Elucidation of Synergistic Effects in Angiogenic and Inflammatory Pathways

Preclinical studies suggest that the dual inhibition of both VEGF and IL-6 pathways by KSI-501 offers synergistic effects in addressing retinal diseases characterized by both abnormal angiogenesis and inflammation. sigmaaldrich.comnih.gov The design of KSI-501 allows it to simultaneously inhibit both targets with high potency. sigmaaldrich.com In vitro data using the TAF protein of KSI-501 demonstrated that it can simultaneously bind to both IL-6 and VEGF. sigmaaldrich.com This concurrent inhibition is believed to synergistically abrogate endothelial cell proliferation driven by combined inflammatory and VEGF-mediated signaling. sigmaaldrich.com Dual inhibition by KSI-501 has shown superior normalization of cell morphology and junctional biology in cell-based assays compared to monotherapy targeting either VEGF or IL-6 alone. frontiersin.orgsciforum.netnih.govresearchgate.netmdpi.comresearchgate.netfishersci.nonih.gov

In Vitro and In Vivo Preclinical Efficacy Studies (Excluding Human-Derived Clinical Data)

Preclinical efficacy studies of KSI-501 have utilized in vitro cell-based assays and in vivo models to evaluate its impact on key pathological processes in retinal diseases, such as angiogenesis and blood retinal barrier integrity. frontiersin.orgsciforum.netresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netfishersci.nonih.govneobioscience.comgenecards.orgtorvergata.it These studies were conducted prior to or in parallel with human clinical trials.

Inhibition of Angiogenesis in Primary Cell-Based Assays

In primary cell-based assays, KSI-501 has been shown to inhibit angiogenesis. frontiersin.orgsciforum.netresearchgate.netnih.govresearchgate.netresearchgate.netfishersci.nogenecards.orgtorvergata.it For example, studies using human vascular endothelial cells demonstrated that the TAF protein of KSI-501 effectively inhibited lipopolysaccharide-mediated endothelial cell tubule formation and endothelial proliferation. This inhibition of angiogenesis in in vitro models supports the potential of KSI-501 to address the abnormal vessel growth characteristic of certain retinal diseases. sciforum.netfishersci.no

Restoration and Normalization of Blood Retinal Barrier Integrity (Inner and Outer)

Preclinical studies have also indicated that KSI-501 can restore and normalize the integrity of both the inner and outer blood retinal barriers. frontiersin.orgsciforum.netresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netfishersci.nonih.govneobioscience.com In cell-based assays using vascular and RPE cells, which are key components of the inner and outer blood-retinal barriers respectively, exposure to VEGF and IL-6 led to a loss of tight junctions, mimicking barrier breakdown. fishersci.no Treatment with KSI-501 resulted in superior normalization of cell morphology and junctional biology compared to monotherapy with either an anti-VEGF or an anti-IL-6 agent. frontiersin.orgsciforum.netnih.govresearchgate.netmdpi.comresearchgate.netfishersci.nonih.gov This suggests that the dual inhibition provided by KSI-501 is effective in addressing the compromised barrier function observed in retinal vascular diseases. frontiersin.orgsciforum.netfishersci.nonih.govneobioscience.com

Binding Kinetics of TAF Portion of KSI-501

Preclinical studies using Surface Plasmon Resonance (SPR) analysis were conducted to assess the binding kinetics of the TAF portion of KSI-501 to its targets. The following table summarizes the binding kinetics data to human VEGF-A165 and IL-6. sigmaaldrich.com

| Molecule | Kon (M-1s-1) | Koff (s-1) | KD (pM) |

| IL-6 | 3.72 x 106 | 4.06 x 10-4 | 109 |

| VEGF-A165 | 1.07 x 107 | 1.63 x 10-4 | 15.2 |

These data indicate high-affinity binding of the TAF portion of KSI-501 to both IL-6 and VEGF-A165. sigmaaldrich.com

Impact on Cellular Morphology and Junctional Biology in Cell-Based Models

Preclinical studies utilizing cell-based assays have investigated the effects of KSI-501 on cellular morphology and the integrity of junctional biology, particularly in the context of the blood-retinal barriers. In primary cell assays, KSI-501 has demonstrated the ability to normalize inner and outer blood retinal barriers kodiak.comsec.govprnewswire.com. Dual inhibition of VEGF and IL-6 by KSI-501 resulted in superior normalization of cell morphology and junctional biology when compared to monotherapy interventions targeting either anti-VEGF or anti-IL-6 alone in cell-based assays kodiak.comprnewswire.comsec.govprnewswire.combiopharmaboardroom.combiospace.comgcs-web.com. Exogenous application of VEGF and IL-6 has been shown to disrupt tight junctions and alter cell morphology in vascular and retinal pigment epithelial (RPE) cells, mimicking the breakdown of blood-retinal barriers. Treatment with KSI-501, which blocks both factors, led to the most significant normalization in these models retinalphysician.com.

Suppression of Endothelial Cell Proliferation and Tube Formation

KSI-501 has been shown to inhibit endothelial cell proliferation and tube formation in preclinical studies arvojournals.orgnih.gov. These are key processes involved in angiogenesis, the formation of new blood vessels, which is a hallmark of several retinal vascular diseases. Cell-based assays using human vascular endothelial cells demonstrated that KSI-501 effectively reduced endothelial cell proliferation mediated by both VEGF-A and IL-6 arvojournals.orgnih.gov. Furthermore, KSI-501 blocked VEGF-A and IL-6, as well as LPS-mediated tube formation of endothelial cells, in a more potent manner than single inhibitor dosing arvojournals.org.

Comparative Analysis of Efficacy against Monotherapy Interventions

A comparative analysis of KSI-501 against monotherapy interventions targeting either VEGF or IL-6 has been conducted in preclinical settings. Dual inhibition of VEGF and IL-6 by KSI-501 has consistently shown superior normalization of complex biologies, including cell morphology and junctional biology, compared to either anti-VEGF or anti-IL-6 monotherapy alone in cell-based assays kodiak.comprnewswire.comsec.govprnewswire.combiopharmaboardroom.combiospace.comgcs-web.com. In studies assessing endothelial cell proliferation and tube formation, KSI-501 demonstrated a greater extent of inhibition than anti-VEGF or anti-IL-6 monotherapy . Neither aflibercept nor the IL-6 binding component of KSI-501 suppressed endothelial cell proliferation mediated by the simultaneous activation of both pathways to the same extent as KSI-501 arvojournals.org.

Investigation in Preclinical Disease Models (e.g., Retinal Vascular Pathologies)

Preclinical investigations have evaluated KSI-501 in models relevant to retinal vascular pathologies. In these models, KSI-501 was found to inhibit angiogenesis and normalize inner and outer blood retinal barriers kodiak.comprnewswire.comsec.govbiopharmaboardroom.com. The normalization of the blood retinal barrier observed in preclinical models suggests that KSI-501 may have potential as a disease-modifying therapy for retinal vascular diseases firstwordpharma.combiospace.comgcs-web.comprnewswire.com. These findings support the potential of KSI-501 to address both neovascularization and inflammation, key drivers in the pathogenesis of retinal diseases arvojournals.org.

Characterization of Molecular Targets and Associated Signaling Networks

KSI-501 is designed to target and inhibit the activity of two key signaling pathways: those mediated by VEGF and IL-6 kodiak.comretinalphysician.comclinicaltrialsarena.com. This dual targeting approach aims to address both the angiogenic and inflammatory components of retinal diseases.

Specificity for Vascular Endothelial Growth Factor (VEGF) Isoforms and Receptors (VEGF-A, PLGF, VEGF-R)

KSI-501 incorporates a VEGF trap component designed to inhibit VEGF-mediated angiogenesis and vascular permeability kodiak.comretinalphysician.comclinicaltrialsarena.com. This soluble decoy receptor is intended to inhibit the binding of VEGF-A and placental growth factor (PLGF) to their cognate receptors kodiak.comprnewswire.comretinalphysician.comclinicaltrialsarena.comsec.govprnewswire.combiopharmaboardroom.comgcs-web.com. Preclinical studies using surface plasmon resonance (SPR) and Kinetic Exclusion Assay (KinExA) have shown that KSI-501 binds with picomolar (pM) affinity to VEGF-A arvojournals.orgnih.govresearchgate.net. The VEGF-trap anti-IL-6 molecule exhibits high binding affinities to VEGF-A isoforms, VEGF-B, PLGF, and PLGF-2 arvojournals.org. Binding studies indicate that the bispecific molecular design allows for independent and simultaneous engagement with VEGF and IL-6 arvojournals.org.

Affinity for Interleukin-6 (IL-6) and its Receptors

In addition to targeting VEGF, KSI-501 includes an anti-IL-6 antibody component designed to block IL-6 mediated inflammation kodiak.comretinalphysician.comclinicaltrialsarena.com. This antibody binds to soluble interleukin-6, inhibiting its binding to both soluble and membrane-bound IL-6 receptors kodiak.comprnewswire.comretinalphysician.comclinicaltrialsarena.comsec.govprnewswire.combiopharmaboardroom.comgcs-web.com. Preclinical studies have demonstrated that KSI-501 binds with picomolar (pM) affinity to IL-6 arvojournals.orgnih.govresearchgate.net. Functional assays have confirmed that KSI-501 inhibits interactions between these targets (VEGF and IL-6) and their respective receptors arvojournals.org.

Downstream Signaling Cascade Perturbations (e.g., Tight Junction Proteins)

Preclinical data indicate that KSI-501 can influence downstream signaling cascades, particularly those related to the integrity of the blood-retinal barriers. The blood-retinal barriers, comprising the inner and outer barriers, rely on tight junctions between vascular endothelial cells and retinal pigmented epithelial (RPE) cells, respectively, to regulate permeability. kodiak.com Disruption of these tight junctions contributes to macular edema and hemorrhage. kodiak.com

In preclinical studies using primary vascular and RPE cells, exposure to exogenous VEGF and IL-6 was shown to induce a loss of tight junctions, mimicking the breakdown observed in blood-retinal barriers. kodiak.comretinalphysician.com Treatment with either an anti-VEGF or an anti-IL-6 agent alone partially normalized these effects. retinalphysician.com However, treatment with KSI-501, which blocks both VEGF and IL-6, resulted in superior normalization of cell morphology and junctional biology compared to monotherapy in cell-based assays. prnewswire.comkodiak.comarvojournals.org This suggests that KSI-501's dual inhibition mechanism effectively counteracts the disruptive effects of VEGF and IL-6 on tight junction proteins like VE-cadherin and ZO-1, which are crucial for regulating cell permeability. kodiak.com

Pharmacological Characterization (Excluding Safety and Disposition in Humans)

The pharmacological characterization of KSI-501 has focused on its ability to bind to and inhibit its intended targets, VEGF and IL-6. arvojournals.org KSI-501 is designed to bind VEGF-A and placental growth factor (PlGF) via a soluble decoy receptor and soluble IL-6 via an antibody, thereby inhibiting their binding to their respective receptors. prnewswire.comprnewswire.com

Binding Affinity (Kd) and Inhibitory Potency (IC50) Determination

Binding affinity (Kd) measures how tightly a molecule binds to its target, with a lower Kd indicating stronger binding. promegaconnections.com Inhibitory potency (IC50) represents the concentration of a substance required to inhibit a biological process by 50%. promegaconnections.com Preclinical studies have evaluated the binding affinity and inhibitory potency of KSI-501 against VEGF and IL-6 using various methods, including surface plasmon resonance (SPR), Kinetic Exclusion Assay (KinExA), and enzyme-linked immunosorbent assay (ELISA). arvojournals.orgnih.gov

Data from these studies indicate that the VEGF-trap anti-IL-6 molecule within KSI-501 exhibits high binding affinities to VEGF-A isoforms, VEGF-B, PlGF, and IL-6. arvojournals.org Preclinical and functional studies have shown that KSI-501 binds with picomolar (pM) affinity specifically, simultaneously, and independently to its respective receptors (VEGF-A and IL-6). nih.gov

Comparative data suggest that KSI-501 demonstrates comparable VEGF binding affinity and potency to aflibercept, a commercially available anti-VEGF biologic. kodiak.com Similarly, its IL-6 potency is comparable to vamikibart, an anti-IL-6 monoclonal antibody. kodiak.com

Here is a summary of preclinical potency data:

| Target Inhibition | Aflibercept | Vamikibart (anti-IL-6 mAb) | KSI-501^ |

|---|---|---|---|

| Binding affinity to VEGF-A* | 0.49 pM | N/A | 1.02 pM |

| Inhibition of VEGF-A binding to VEGF-R^^ | IC50 = 129.6 pM | N/A | IC50 = 163.7 pM |

| Inhibition of IL-6 cis signaling | N/A | IC50 = 41 pM | IC50 = 66 pM |

| Inhibition of IL-6 trans signaling | N/A | IC50 = 1.0 nM | IC50 = 2.1 nM |

| Target inhibition | VEGF-A, VEGF-B, PlGF | IL-6 | VEGF-A, VEGF-B, PlGF, IL-6 |

^Values for KSI-501P are shown, except for VEGF-A binding affinity, for which values for KSI-501ABC were shown. kodiak.com *VEGF-A binding affinity determined by Kodiak from Kinetic Exclusion Assay for KSI-501 and determined by Regeneron from Biacore assay for aflibercept. kodiak.com ^^IC50 determined by Kodiak from VEGF bioluminescent cell-based assay. kodiak.com mAb: monoclonal antibody; N/A: Not Applicable. kodiak.com

Functional Assays for Target Engagement and Biological Activity

Functional assays have been employed to evaluate the engagement of KSI-501 with its targets and its resulting biological activity. These assays demonstrate that KSI-501 inhibits the interactions between its targets (VEGF and IL-6) and their respective receptors. arvojournals.org

Cell-based assays have shown that the dual inhibitor effectively inhibits lipopolysaccharide-mediated endothelial cell tubule formation and endothelial proliferation in human vascular endothelial cells. nih.gov This dual inhibition demonstrated a better response compared to monotherapy targeting either IL-6 or VEGF alone. nih.govarvojournals.org KSI-501 blocked VEGF-A and IL-6, as well as LPS-mediated tube formation of endothelial cells, in a more potent manner than single inhibitor dosing. arvojournals.org

Furthermore, KSI-501 has been evaluated for its effects on inner and outer blood retinal barrier tight junction maintenance in cultured retinal endothelial and pigmented epithelial cells. arvojournals.org KSI-501 normalized VEGF-A and IL-6 stimulated changes in cell morphology and tight junctions to a similar or greater extent than the IL-6 binding moiety of KSI-501 or aflibercept. arvojournals.org

These functional studies support that KSI-501 effectively engages both VEGF and IL-6 pathways, leading to superior inhibition of key processes involved in retinal disease pathology, such as angiogenesis, vascular permeability, and the breakdown of blood-retinal barriers, compared to single-target inhibition. prnewswire.comkodiak.comarvojournals.org

Interdisciplinary Methodologies and Computational Approaches in Ks 501 Research

Advanced In Vitro Cell Culture and Biochemical Assay Techniques

In vitro studies are fundamental to characterizing the cellular and biochemical effects of compounds like KS 501. These techniques allow for controlled environments to assess compound activity, cellular responses, and interactions with specific enzymes and pathways.

High-throughput screening (HTS) is a widely used approach in drug discovery to rapidly assess the biological activity of large libraries of chemical compounds against a specific target or pathway. While general high-throughput screening methodologies are well-established for identifying chemical probes and potential therapeutic targets nih.gov, waocp.org, nih.gov, semanticscholar.org, specific detailed findings regarding the HTS of this compound or KSI-501 were not prominently detailed in the search results within the context of the other outline points. However, the exploration of a compound's potential biological activities often involves initial screening efforts researchgate.net.

Cellular barrier function assays are critical for evaluating the integrity and permeability of cellular monolayers, such as those formed by endothelial or epithelial cells. These barriers play vital roles in regulating the passage of molecules and maintaining tissue homeostasis. KSI-501 has been evaluated for its impact on the maintenance of inner and outer blood retinal barrier tight junctions in cultured retinal endothelial and pigmented epithelial cells. uni-freiburg.de Techniques like electric cell-substrate impedance sensing (ECIS) are commonly used to measure endothelial barrier function by assessing the tightness of cell-cell junctions and cellular adhesion to the substrate., Transwell permeability assays are also utilized to measure endothelial barrier function and permeability in vitro., KSI-501 normalized changes in cell morphology and tight junctions in human retinal endothelial and epithelial cells that were stimulated by VEGF-A and IL-6. uni-freiburg.de

Enzyme kinase activity profiling is employed to determine the activity of kinases and how compounds affect this activity. Protein kinases are crucial regulatory enzymes involved in numerous cellular processes, and their aberrant activity is linked to various diseases., this compound has been identified as an inhibitor of calmodulin-sensitive enzymes, including calmodulin-sensitive cyclic nucleotide phosphodiesterase and calmodulin kinase I and II., Studies have shown that this compound inhibited the activation of a calmodulin-sensitive cyclic nucleotide phosphodiesterase by interfering with calmodulin activation., The inhibitory concentration causing 50% inhibition (IC50) values for this compound against bovine brain calmodulin-dependent cyclic-nucleotide phosphodiesterase was reported as 1.8 microM. In contrast, it exhibited less effect against cyclic adenosine (B11128) 3',5'-monophosphate (cyclic AMP)-sensitive kinase. Kinase activity profiling techniques, often utilizing peptide substrate microarrays or ADP-based assays, can directly measure protein kinase activity in cellular lysates and are used to study the effects of inhibitors.,,

Table 1: Inhibitory Activity of this compound on Calmodulin-Sensitive Enzymes

| Enzyme | IC50 (µM) | Notes | Source |

| Calmodulin-dependent cyclic-nucleotide phosphodiesterase (bovine brain) | 1.8 | Inhibition by interfering with calmodulin activation | |

| Calmodulin kinase I and II | Not specified | Inhibited activation | |

| Cyclic AMP-sensitive kinase | Less effect | Compared to calmodulin-dependent kinases |

Cell proliferation and viability assays are essential for assessing the impact of compounds on cell growth and survival. These assays measure the number of living cells or their metabolic activity after treatment with a substance. This compound was found to be more effective than KS 502 in inhibiting the growth of sensitive L1210 leukemic lymphocytes. Various methods exist for measuring cell proliferation, including those based on DNA synthesis, DNA content quantitation, and metabolic indicators. Metabolic assays, such as those using resazurin (B115843) or MTT/XTT, measure cellular reduction potential as an indicator of viable cells and are compatible with high-throughput formats.,, KSI-501 has been shown to effectively reduce human endothelial cell proliferation mediated by both VEGF-A and IL-6. uni-freiburg.de Nonradioactive cell proliferation assays are commonly used in research.,,,

Enzyme Kinase Activity Profiling

Relevant Preclinical Animal Models for Disease Pathophysiology (Excluding Human Cohort Studies)

Preclinical animal models are crucial for studying the pathophysiology of diseases and evaluating the efficacy of potential therapeutic compounds in a complex biological system before human trials.

Animal models are widely used to study retinal vascular diseases, such as diabetic retinopathy and age-related macular degeneration, which are characterized by abnormal blood vessel growth (neovascularization) and increased vascular permeability.,, These models aim to mimic aspects of human retinal vascular pathology. KSI-501, a bispecific anti-inflammatory and anti-angiogenic therapy, has been evaluated in physiological models of retinal disease. uni-freiburg.de Studies using rodent models of retinopathy, such as oxygen-induced retinopathy (OIR) in neonatal rats, are employed to assess retinal neovascularization. Laser-induced rupture of Bruch's membrane in larger animal models like pigs and nonhuman primates can also produce lesions comparable to those in human choroidal neovascularization. Spontaneous retinal neovascularization mouse models have also been characterized for studying ocular neovascular disease. KSI-501 demonstrated suppression of retinal neovascularization in a rat model of retinopathy. uni-freiburg.de

Table 2: Preclinical Animal Models for Retinal Vascular Diseases Relevant to Compound Evaluation

| Model Type | Animal Species | Relevant Disease Features Studied | Compound Evaluated | Source |

| Oxygen-Induced Retinopathy (OIR) | Neonatal Rat | Retinal neovascularization, vaso-obliteration | KSI-501 | , uni-freiburg.de |

| Laser-induced choroidal neovascularization | Pig, Nonhuman Primate | Choroidal neovascularization | Not specified | |

| Spontaneous retinal neovascularization model | Mouse | Retinal neovascularization, vascular leakage, depigmentation | Not specified | |

| Physiological models of retinal disease | Not specified (animal) | Neovascular and inflammatory retinal pathologies | KSI-501 | uni-freiburg.de |

Models for Calmodulin-Related Cellular Dysfunctions

Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a critical role in numerous cellular processes, acting as a key regulator in various signal transduction pathways Current time information in Lincoln County, US.uni-goettingen.de. Dysregulation of calmodulin activity is implicated in a range of cellular dysfunctions and disease states, including those affecting cellular proliferation and neuronal function uni-goettingen.demedrxiv.orgresearchgate.netnih.gov. Compounds that modulate calmodulin activity, such as this compound, are therefore of interest for understanding these processes and as potential therapeutic leads medrxiv.org.

This compound has been identified as an inhibitor of calmodulin-sensitive enzymes, specifically demonstrating inhibitory effects on calmodulin-sensitive cyclic nucleotide phosphodiesterase and calmodulin kinase I and II medrxiv.orgika.com. The mechanism of inhibition involves interference with calmodulin activation rather than a direct effect on the target enzyme itself medrxiv.org.

Comparative studies with related compounds, such as KS 502, have shown that this compound is more potent in inhibiting the activation of calmodulin-sensitive cyclic nucleotide phosphodiesterase medrxiv.orgika.com. The inhibitory concentrations causing 50% inhibition (IC₅₀) for this compound and KS 502 against bovine brain enzyme were reported as 1.8 µM and 4.3 µM, respectively ika.com.

Table 1: Inhibitory Activity of this compound and KS 502 on Bovine Brain Ca²⁺ and Calmodulin-Dependent Cyclic-Nucleotide Phosphodiesterase ika.com

| Compound | IC₅₀ (µM) |

| This compound | 1.8 |

| KS 502 | 4.3 |

Furthermore, this compound has been shown to be more effective than KS 502 in inhibiting the growth of sensitive L1210 leukemic lymphocytes, highlighting its impact on cellular proliferation, a process significantly influenced by calmodulin activity medrxiv.org.

Computational Chemistry and Cheminformatics for Compound Discovery and Optimization

Computational chemistry and cheminformatics encompass a range of in silico techniques used to study chemical compounds and their interactions, playing a significant role in modern drug discovery and optimization. These methods can complement experimental studies by providing insights into molecular properties, predicting biological activity, and guiding the design of novel compounds. While the provided information does not detail specific computational studies conducted directly on this compound, the principles and applications of these methodologies are highly relevant to research involving compounds with defined structures and biological targets like this compound.

The total synthesis of KS compounds has been achieved, which is a crucial step that allows for the potential development of derivatives with enhanced activity and selectivity medrxiv.org. Computational approaches can be instrumental in this process.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to establish relationships between the structural properties of compounds and their biological activities. By analyzing a series of related compounds and their measured activities, SAR and QSAR models can identify structural features that are important for activity and predict the activity of new, unsynthesized analogs. For calmodulin inhibitors like this compound, SAR/QSAR studies could help understand which parts of the molecule are critical for binding to or interfering with calmodulin or its target enzymes, thereby guiding the design of more potent and selective inhibitors.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target (such as a protein) at an atomic level. Molecular docking predicts the preferred binding pose(s) of a ligand within a protein's binding site, while MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time under simulated physiological conditions. Given that this compound is known to interfere with calmodulin activation and inhibit specific calmodulin-dependent enzymes, molecular docking and dynamics simulations could be used to computationally model the interaction of this compound with calmodulin or its target kinases and phosphodiesterases to understand the molecular basis of its inhibitory activity medrxiv.org.

De novo design is a computational approach that aims to design novel molecular structures with desired properties from scratch, rather than modifying existing ones. In the context of drug discovery, de novo design algorithms can generate potential new drug candidates that are predicted to bind to a specific target site with high affinity. For this compound research, de novo design principles could potentially be applied to generate entirely new chemical scaffolds or modify the existing this compound structure to create novel analogs with potentially improved potency, selectivity, or other desirable pharmaceutical properties, building upon the knowledge gained from SAR/QSAR and docking studies.

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied across various stages of compound development, from target identification to lead optimization and property prediction. ML algorithms can analyze large datasets of chemical structures and biological activities to build predictive models, identify patterns, and prioritize compounds for synthesis and testing. AI can also be integrated into de novo design processes to generate novel molecular structures with desired characteristics. The application of ML and AI in the study of compounds like this compound could involve building models to predict the activity of potential derivatives, identifying structural features associated with improved calmodulin inhibition or selectivity, and accelerating the discovery of new lead compounds.

Future Research Directions and Translational Perspectives on Ks 501 Compounds

Exploration of Broad-Spectrum Therapeutic Applications

Compounds within the "KS 501" designation demonstrate potential for broad therapeutic applications, extending beyond their initially identified activities. KSI-501, for instance, is being investigated for its application in retinal vascular diseases, including age-related macular degeneration (AMD), diabetic retinopathy (DR), and retinal vein occlusion (RVO). kodiak.com Its design as a bispecific molecule targeting both vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6) suggests potential benefits that may surpass those of existing anti-VEGF monotherapies in conditions where inflammation plays a significant role alongside angiogenesis. kodiak.combiospace.comkodiak.comkodiak.com This dual mechanism addresses the interconnected nature of these pathways in retinal pathology, potentially offering improved outcomes in patients who may exhibit resistance to anti-VEGF treatment alone, which can be linked to elevated IL-6 levels. kodiak.com Furthermore, the potential of KSI-501 is being explored for inflammatory diseases of the retina, aiming to address the unmet need for intravitreal biologic therapies in this spectrum of conditions. kodiak.com

Separately, studies on KS-501 have revealed its activity as an inhibitor of calmodulin-sensitive enzymes. nih.gov This mechanism has implications for inhibiting the growth of various malignant cells, positioning KS-501 as a potential candidate for the development of new anti-cancer drugs. nih.gov The involvement of calmodulin in cellular proliferation pathways, particularly those activated by phospholipase C, underscores the relevance of KS-501's inhibitory effects in the context of cancer therapy. nih.gov

KS501a, another compound investigated under a similar identifier, has shown the ability to modulate biological pathways, suggesting its potential application in medicine and contributing to the development of therapeutic agents. ontosight.ai Further research is needed to fully delineate the range of conditions where these modulatory effects could be therapeutically beneficial. ontosight.ai

Strategies for Compound Optimization and Analog Development

Optimizing the properties of "this compound" compounds and developing analogs with enhanced activity, selectivity, and pharmacokinetic profiles are critical steps for realizing their full therapeutic potential. For KS-501, the successful total synthesis of the compound has been achieved, paving the way for the development of derivatives. nih.gov This synthetic accessibility is crucial for medicinal chemistry efforts aimed at creating analogs with potentially greater potency and improved selectivity for specific calmodulin-dependent targets, while minimizing effects on other related pathways like cyclic AMP-dependent protein kinase. nih.gov

In the case of KSI-501, its design as a bispecific antibody biopolymer conjugate built on Kodiak's proprietary ABC Platform represents a strategic approach to compound optimization. kodiak.comkodiak.com This platform is intended to provide desirable pharmacological properties, including potentially long-interval durability, which is a key consideration for therapies administered into the eye. kodiak.com The parallel development of KSI-501 as both an unconjugated bispecific protein (KSI-501P) and the bioconjugate (KSI-501ABC) highlights a strategy to tailor the compound's properties for different unmet needs within retinal diseases. kodiak.com

For compounds like KS501a, understanding the relationship between its chemical structure, which features a benzoate (B1203000) backbone with heptyl and hydroxyphenyl substituents, and its physical, chemical, and biological properties is fundamental for optimization efforts. ontosight.ai Efficient synthesis methods are also essential for producing sufficient quantities for continued research and potential therapeutic use. ontosight.ai Future strategies will likely involve structure-activity relationship studies, rational design of analogs, and high-throughput screening to identify compounds with optimized characteristics for specific therapeutic applications.

Deeper Elucidation of Interconnected Biological Pathways

A more profound understanding of the interconnected biological pathways influenced by "this compound" compounds is essential for defining their mechanisms of action and identifying new therapeutic opportunities. Research on KSI-501 has already highlighted the critical interplay between VEGF-mediated angiogenesis and IL-6 mediated inflammation in retinal diseases. kodiak.com Further studies are needed to fully elucidate how the dual inhibition by KSI-501 impacts the complex signaling networks involved in vascular permeability, inflammation, and potential resistance mechanisms to existing therapies. kodiak.com Investigating the downstream effects of simultaneously targeting these two key pathways could reveal novel insights into disease progression and therapeutic response.

For KS-501, while its inhibition of calmodulin-sensitive enzymes is established, further research is warranted to precisely map its interactions within the broader calmodulin signaling network and its downstream effects on cellular processes beyond proliferation, particularly in different cancer types. nih.gov Understanding the specific calmodulin isoforms or targets that are most critically affected by KS-501 could lead to the identification of patient populations or cancer subtypes most likely to respond to this type of therapy. The interplay between calmodulin signaling and other cellular pathways involved in growth, survival, and drug resistance also warrants deeper investigation.

Compounds like KS501a, known to modulate biological pathways, require comprehensive studies to identify the specific pathways affected and the molecular targets involved. ontosight.ai Elucidating these mechanisms will be crucial for understanding their potential therapeutic utility and guiding future research directions. Generally, research into the biological pathways relevant to these compounds will benefit from advanced techniques to study protein-protein interactions, signal transduction cascades, and gene expression profiling.

Integration with Cutting-Edge Biotechnologies

The future development and application of "this compound" compounds can be significantly advanced through integration with cutting-edge biotechnologies. For KSI-501, its nature as an antibody biopolymer conjugate already represents an application of advanced biotechnology platforms for drug delivery and potentially extended duration of action. kodiak.comkodiak.com Future research could explore further refinements of this platform or the integration of other biotechnological approaches, such as localized delivery systems or bio-responsive materials, to enhance targeting and therapeutic efficacy in the eye.

In the broader context of drug discovery and development, technologies like high-throughput screening, structure-based drug design, and computational modeling can accelerate the identification and optimization of "this compound" analogs. researchgate.net Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are already crucial for identifying and characterizing these compounds. ontosight.ai

Furthermore, the study of interconnected biological pathways (Section 6.3) can be significantly enhanced by technologies like genomics, proteomics, and advanced imaging techniques, providing a more comprehensive understanding of how these compounds exert their effects at a systems level. researchgate.net The use of in vitro disease models, including organ-on-a-chip systems, could provide more physiologically relevant platforms for testing the efficacy and mechanisms of "this compound" compounds before clinical trials. researchgate.net

Development of Synergistic Combination Modalities

Exploring the potential for "this compound" compounds to be used in synergistic combination modalities with other therapeutic agents represents a promising future research direction. For KSI-501, while it is inherently a bispecific molecule combining anti-VEGF and anti-IL-6 activities, further research could investigate its use in combination with other classes of drugs relevant to retinal diseases, such as corticosteroids or other anti-inflammatory agents, to potentially achieve enhanced therapeutic outcomes or manage complex cases. kodiak.com

For KS-501, given its role as a calmodulin inhibitor and its potential in cancer therapy, exploring combinations with existing chemotherapy agents, targeted therapies, or immunotherapies could be highly beneficial. nih.govnih.gov Combination strategies in cancer aim to target multiple pathways simultaneously, potentially overcoming resistance mechanisms and improving efficacy. nih.gov Research would be needed to identify combinations that exhibit synergy and to understand the underlying mechanisms of such interactions.

Generally, the development of synergistic combination modalities for "this compound" compounds will require careful preclinical evaluation to identify optimal drug partners, dosing regimens, and the biological rationale for the combination. Clinical trials would then be necessary to assess the safety and efficacy of these combinations in relevant patient populations. cancer.govnih.gov The goal is to achieve greater therapeutic effect with potentially lower doses of individual agents, thereby reducing toxicity and improving patient outcomes.

Q & A

Q. What strategies support interdisciplinary collaboration in this compound studies?

- Methodological Answer :

- Form teams with expertise in synthetic chemistry, bioinformatics, and clinical pharmacology.

- Use project management tools (e.g., Gantt charts) to align milestones (e.g., synthesis → in vitro testing → in vivo validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.